
2-(8-Chlorooctyl)-5-hexylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Chlorooctyl)-5-hexylfuran is an organic compound characterized by a furan ring substituted with an 8-chlorooctyl group and a hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Chlorooctyl)-5-hexylfuran typically involves the reaction of 5-hexylfuran with 8-chlorooctyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(8-Chlorooctyl)-5-hexylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The chlorooctyl group can be reduced to an octyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorooctyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-(8-Octyloctyl)-5-hexylfuran.
Substitution: 2-(8-Substituted octyl)-5-hexylfuran derivatives.
Scientific Research Applications
2-(8-Chlorooctyl)-5-hexylfuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(8-Chlorooctyl)-5-hexylfuran involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(8-Chlorooctyl)-5-methylfuran: Similar structure but with a methyl group instead of a hexyl group.
2-(8-Chlorooctyl)-5-ethylfuran: Similar structure but with an ethyl group instead of a hexyl group.
2-(8-Chlorooctyl)-5-propylfuran: Similar structure but with a propyl group instead of a hexyl group.
Uniqueness
2-(8-Chlorooctyl)-5-hexylfuran is unique due to the presence of a longer hexyl chain, which can influence its physical and chemical properties, such as solubility, hydrophobicity, and interaction with biological membranes. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
88646-90-6 |
|---|---|
Molecular Formula |
C18H31ClO |
Molecular Weight |
298.9 g/mol |
IUPAC Name |
2-(8-chlorooctyl)-5-hexylfuran |
InChI |
InChI=1S/C18H31ClO/c1-2-3-4-9-12-17-14-15-18(20-17)13-10-7-5-6-8-11-16-19/h14-15H,2-13,16H2,1H3 |
InChI Key |
JBSLHXBVTZIVJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(O1)CCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


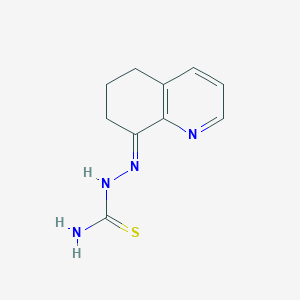
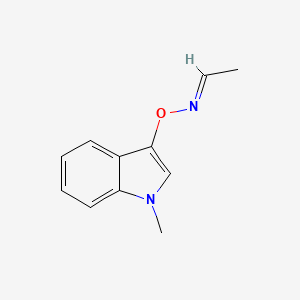
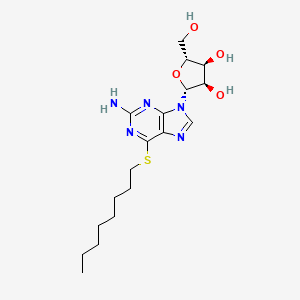
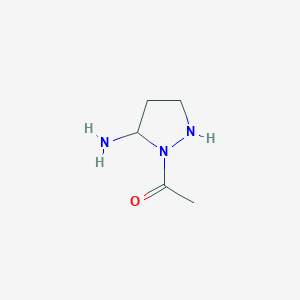
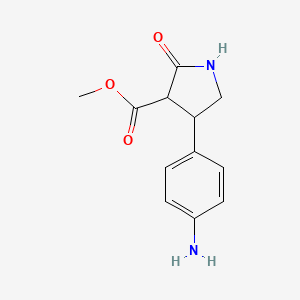

![(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12913967.png)

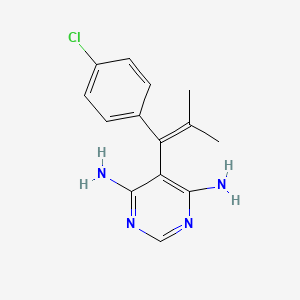
![2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-](/img/structure/B12913986.png)
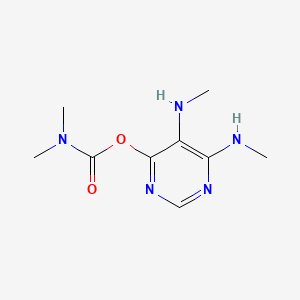
![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)
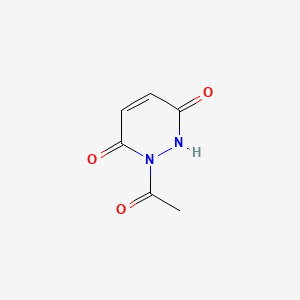
![Imidazo[1,2-b]pyridazine, 6-(methylthio)-](/img/structure/B12914003.png)
